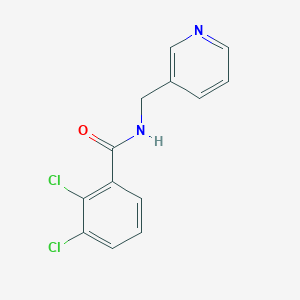

![molecular formula C19H25N3O2S B2554379 叔丁基2-(4-甲苯基)-3-硫代次亚胺基-1,4,8-三氮杂螺[4.5]癸-1-烯-8-羧酸酯 CAS No. 892290-03-8](/img/structure/B2554379.png)

叔丁基2-(4-甲苯基)-3-硫代次亚胺基-1,4,8-三氮杂螺[4.5]癸-1-烯-8-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

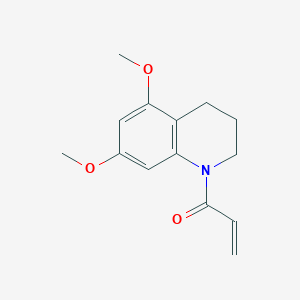

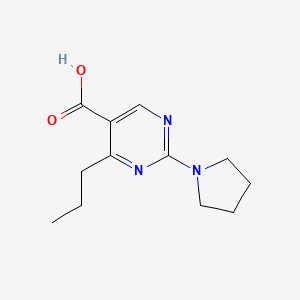

The compound "Tert-butyl 2-(4-methylphenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate" is a chemical entity that appears to be related to a class of spirocyclic compounds, which are characterized by their unique structures involving two or more rings that share a single atom. The presence of tert-butyl and sulfanylidene groups suggests that the compound could have interesting reactivity and steric properties, potentially making it useful for various chemical applications.

Synthesis Analysis

While the specific synthesis of "Tert-butyl 2-(4-methylphenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate" is not detailed in the provided papers, related compounds have been synthesized through different methods. For instance, tert-butyl (RS)-3-oxy-substituted cyclopent-1-ene-carboxylates have been synthesized using kinetic resolution, which involves the separation of enantiomers and provides access to differentially protected derivatives with high enantiomeric excess . Another related compound, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, has been synthesized through scalable routes, indicating the potential for efficient synthesis of similar spirocyclic compounds .

Molecular Structure Analysis

Spirocyclic compounds like the one often exhibit unique three-dimensional structures due to their spiro-connected ring systems. The molecular structure of such compounds can significantly influence their chemical reactivity and physical properties. Although the exact molecular structure analysis of the compound is not provided, the synthesis of related compounds suggests that the spirocyclic core is a common structural motif that can be elaborated upon to access a variety of novel chemical spaces .

Chemical Reactions Analysis

The chemical reactivity of spirocyclic compounds can be quite diverse. For example, 3-tert-Butyl-6-(methylsulfanyl)-1,2,3,4-tetrahydro-1,3,5-triazine hydroiodide, a compound with some structural similarities to the one , has been shown to undergo amine exchange reactions with amino acids, leading to the formation of ion associates that can be crystallized or extracted from the reaction mixture . This suggests that the tert-butyl and sulfanylidene groups in the compound of interest may also participate in various chemical reactions, potentially including nucleophilic substitutions or addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds are influenced by their molecular structure. The tert-butyl group is known to impart steric bulk, which can affect the compound's solubility, boiling point, and reactivity. The sulfanylidene moiety could contribute to the compound's nucleophilicity or electrophilicity, depending on its exact placement within the molecule. While the specific properties of "Tert-butyl 2-(4-methylphenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate" are not detailed in the provided papers, the synthesis and reactions of related compounds suggest that they can be manipulated to achieve desired outcomes in both synthetic and application contexts .

科学研究应用

新颖的合成路线和衍生物

对叔丁基2-(4-甲苯基)-3-硫代次亚胺基-1,4,8-三氮杂螺[4.5]癸-1-烯-8-羧酸酯及相关化合物的研究已经产生了对新颖的合成路线和具有潜在生物学意义的衍生物的见解。一项研究重点介绍了一种合成螺环酰胺衍生物的直接而新颖的合成方法,表明了这些化合物在创建具有生物活性的杂环化合物方面的多功能性 (Srinivasan, Narayana, Samshuddin, & Sarojini, 2012)。类似地,Moskalenko 和 Boev (2012) 探索了合成螺环 3-氧代四氢呋喃的途径,进一步强调了该化合物在创建新的有趣杂环结构方面的潜力 (Moskalenko & Boev, 2012)。

抗微生物和抗病毒潜力

相关螺环化合物的另一个重要应用领域是开发新的抗微生物和抗病毒剂。Dalloul 等人 (2017) 合成了一系列新的四氮杂螺[4.5]癸-2-烯,展示了对几种微生物菌株的显着抗微生物活性,突出了这些化合物的治疗潜力 (Dalloul, El-nwairy, Shorafa, & Samaha, 2017)。此外,Apaydın 等人 (2020) 设计并合成了具有显着抗病毒活性的 N-(3-氧代-1-硫代-4-氮杂螺[4.5]癸-4-基) 羧酰胺衍生物,特别是针对甲型流感 A/H3N2 病毒和人类冠状病毒 229E,表明螺硫唑烷酮支架在实现抗病毒分子方面的多功能性 (Apaydın, Loy, Stevaert, & Naesens, 2020)。

结构和立体化学研究

螺环化合物的结构和立体化学表征一直是研究的重点,以更好地了解它们的性质和潜在应用。Jakubowska 等人 (2013) 利用核磁共振光谱为衍生物分配绝对构型,这对于开发活性药物成分和了解其活性的分子基础至关重要 (Jakubowska, Sowa, Żylewski, & Kulig, 2013)。

属性

IUPAC Name |

tert-butyl 3-(4-methylphenyl)-2-sulfanylidene-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O2S/c1-13-5-7-14(8-6-13)15-16(25)21-19(20-15)9-11-22(12-10-19)17(23)24-18(2,3)4/h5-8H,9-12H2,1-4H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEKWEMJIFXQYIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3(CCN(CC3)C(=O)OC(C)(C)C)NC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-(4-methylphenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

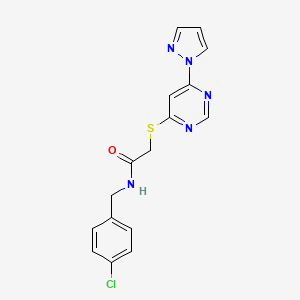

![N-(sec-butyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2554307.png)

![[2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride](/img/no-structure.png)

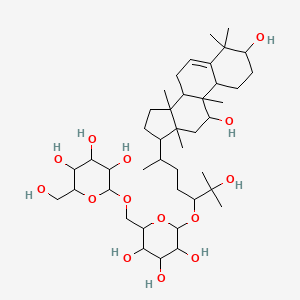

![N-(3-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)oxirane-2-carboxamide](/img/structure/B2554315.png)

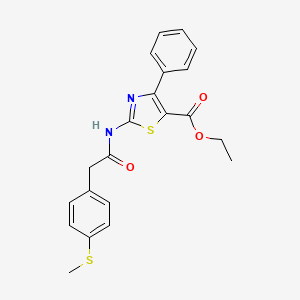

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide](/img/structure/B2554317.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide](/img/structure/B2554318.png)